molecular formula C24H18N6OS B4152000 5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE

5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE

Cat. No.: B4152000
M. Wt: 438.5 g/mol
InChI Key: TUBYATAHDVEIRP-UHFFFAOYSA-N
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Description

5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by the presence of a benzoxadiazole moiety, a phenylethyl group, and a triazinoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxadiazole Moiety: This can be achieved by reacting o-phenylenediamine with nitrous acid to form the benzoxadiazole ring.

    Attachment of the Benzoxadiazole Moiety: The benzoxadiazole moiety is then attached to a suitable thiol group through a nucleophilic substitution reaction.

    Formation of the Triazinoindole Core: This involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the benzoxadiazole-thiol intermediate with the triazinoindole core under suitable conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the benzoxadiazole moiety can be reduced to an amine.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions can be used.

    Substitution: Electrophiles such as bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxadiazole moiety.

    Medicine: Explored for its potential pharmacological properties, such as anticancer or antimicrobial activity.

Mechanism of Action

The mechanism of action of 5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzoxadiazole moiety may interact with proteins or nucleic acids, while the triazinoindole core could modulate enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE lies in its combination of the benzoxadiazole moiety, the phenylethyl group, and the triazinoindole core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

5-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanylmethyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6OS/c1-2-6-16(7-3-1)12-13-30-21-9-5-4-8-18(21)22-23(30)25-24(27-26-22)32-15-17-10-11-19-20(14-17)29-31-28-19/h1-11,14H,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBYATAHDVEIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC6=NON=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE
Reactant of Route 2
5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE
Reactant of Route 3
Reactant of Route 3
5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE
Reactant of Route 4
Reactant of Route 4
5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE
Reactant of Route 5
Reactant of Route 5
5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE
Reactant of Route 6
Reactant of Route 6
5-({[5-(2-PHENYLETHYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL]SULFANYL}METHYL)-2,1,3-BENZOXADIAZOLE

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